molecular formula C8H6F3NO2 B163087 Methyl 2-(trifluoromethyl)nicotinate CAS No. 136483-17-5

Methyl 2-(trifluoromethyl)nicotinate

Cat. No.: B163087
CAS No.: 136483-17-5
M. Wt: 205.13 g/mol
InChI Key: GQUJMULWAYDZIW-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol . It is known for its applications in pharmaceuticals and agrochemicals . This compound is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring, and a methyl ester group is attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(trifluoromethyl)nicotinate can be synthesized through various methods. One common method involves the reaction of nicotinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the esterification of 2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Methyl 2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly enhances the compound’s stability, lipophilicity, and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUJMULWAYDZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593229
Record name Methyl 2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136483-17-5
Record name Methyl 2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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